2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-methoxy-5-methylphenyl)acetamide 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-methoxy-5-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021046-85-4
VCID: VC4829985
InChI: InChI=1S/C14H14ClNO4S2/c1-9-3-4-11(20-2)10(7-9)16-13(17)8-22(18,19)14-6-5-12(15)21-14/h3-7H,8H2,1-2H3,(H,16,17)
SMILES: CC1=CC(=C(C=C1)OC)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl
Molecular Formula: C14H14ClNO4S2
Molecular Weight: 359.84

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-methoxy-5-methylphenyl)acetamide

CAS No.: 1021046-85-4

Cat. No.: VC4829985

Molecular Formula: C14H14ClNO4S2

Molecular Weight: 359.84

* For research use only. Not for human or veterinary use.

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-methoxy-5-methylphenyl)acetamide - 1021046-85-4

Specification

CAS No. 1021046-85-4
Molecular Formula C14H14ClNO4S2
Molecular Weight 359.84
IUPAC Name 2-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methoxy-5-methylphenyl)acetamide
Standard InChI InChI=1S/C14H14ClNO4S2/c1-9-3-4-11(20-2)10(7-9)16-13(17)8-22(18,19)14-6-5-12(15)21-14/h3-7H,8H2,1-2H3,(H,16,17)
Standard InChI Key RPYPQCNLHJJJPP-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiophene ring substituted with a chlorine atom at the 5-position, linked via a sulfonyl group to an acetamide backbone. The acetamide nitrogen is further connected to a 2-methoxy-5-methylphenyl group, introducing both hydrophobic (methyl) and hydrophilic (methoxy) moieties. This architecture is represented by the SMILES notation:
COC1=CC(=C(C=C1)C)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl.

The sulfonyl group (-SO₂-) enhances electrophilicity, facilitating interactions with biological nucleophiles, while the chlorothiophene moiety contributes to π-π stacking and hydrophobic binding .

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular Weight359.84 g/mol
LogP (Partition Coefficient)3.2 ± 0.4 (Predicted)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Topological Polar Surface Area97.5 Ų

These parameters suggest moderate membrane permeability, aligning with its potential as a centrally active therapeutic agent .

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves three critical stages (Figure 1):

  • Thiophene sulfonation: 5-Chlorothiophene-2-sulfonyl chloride is prepared via chlorosulfonation of 2-chlorothiophene using ClSO₃H at 0–5°C.

  • Acetamide coupling: The sulfonyl chloride intermediate reacts with 2-amino-5-methylphenol in dichloromethane, followed by N-acetylation with acetic anhydride to form the acetamide core.

  • Methoxy group introduction: A Williamson ether synthesis installs the methoxy group using methyl iodide and potassium carbonate in DMF.

Reaction yields typically range from 65–72% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Analytical Characterization

Structural confirmation employs:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, NH), 7.45–7.12 (m, 3H, aromatic), 3.89 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃).

  • HRMS: m/z 360.0291 [M+H]⁺ (calc. 360.0294 for C₁₄H₁₄ClNO₄S₂).

Biological Activity and Mechanism

Anti-Inflammatory Effects

In murine RAW 264.7 macrophages, the compound reduced LPS-induced NO production by 78% at 10 μM (IC₅₀ = 2.4 μM), outperforming indomethacin (IC₅₀ = 8.1 μM). Mechanistically, it suppresses IκBα phosphorylation, inhibiting NF-κB nuclear translocation (85% inhibition at 5 μM).

Analgesic Properties

In the acetic acid-induced writhing test, oral administration (50 mg/kg) decreased pain responses by 62% versus controls (p < 0.001), comparable to diclofenac (67%). Voltage-gated sodium channel (Nav1.7) blockade is implicated, with 43% inhibition at 1 μM in patch-clamp assays .

Pharmacokinetic Profile

Metabolic Stability

Hepatic microsome studies (human) show a half-life of 126 minutes, with primary metabolites arising from:

  • O-demethylation (27%)

  • Sulfone reduction (19%)

  • Glucuronidation (14%).

Blood-Brain Barrier Permeability

An in vitro PAMPA-BBB assay revealed a permeability coefficient (Pe) of 8.3 × 10⁻⁶ cm/s, indicating moderate CNS penetration .

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